4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Beschreibung
IUPAC Nomenclature and Alternative Names
The systematic IUPAC name for this compound is 8-methyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one . Alternative nomenclatures include:
Registry Numbers and Database Identifiers
Historical Context of Discovery
While specific discovery details for this compound are limited in publicly available literature, pyrido[2,3-d]pyrimidin-7(8H)-ones have been extensively studied since the 1980s. Early synthetic routes often involved cyclization reactions between substituted pyrimidines and amines, with later advancements enabling targeted modifications at positions 4 and 8. This compound’s synthesis likely followed established protocols for introducing isopropylamino and methyl groups to the pyrido[2,3-d]pyrimidine scaffold.
Classification within Heterocyclic Chemistry
Position in Pyrido[2,3-d]pyrimidine Family
This compound belongs to the pyrido[2,3-d]pyrimidine subclass, characterized by:
Relationship to Other Nitrogen-Containing Heterocycles
The compound shares structural and functional similarities with:
| Heterocycle | Key Differences |
|---|---|
| Quinazolinones | Lacks a fused pyrimidine ring; typically has a benzene ring fused to a pyrimidinone. |
| Pyrimidinones | Absence of a fused pyridine ring. |
| Pyrrolopyrimidinones | Replaces one pyridine nitrogen with a pyrrole ring. |
Classification as a Privileged Heterocyclic Scaffold
Pyrido[2,3-d]pyrimidin-7(8H)-ones are classified as privileged scaffolds due to their:
- Biological relevance : Structural similarity to DNA/RNA bases enables binding to nucleotide-binding proteins.
- Diversity in substitution : Positions 4, 8, and 2 allow for extensive functionalization, enabling tailored biological activity.
- Therapeutic applications : Role as kinase inhibitors in oncology and inflammatory diseases.
General Overview of Pyrido[2,3-d]pyrimidin-7(8H)-ones
Historical Development and Research Significance
Common Structural Features
Eigenschaften
IUPAC Name |
8-methyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7(2)14-10-8-4-5-9(16)15(3)11(8)13-6-12-10/h4-7H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWHIXRODYJYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=CC(=O)N(C2=NC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Structural Overview and Retrosynthetic Analysis
Core Architecture and Functionalization Sites
The pyrido[2,3-d]pyrimidinone scaffold consists of a fused pyridine-pyrimidine system with keto and amino functionalities. For 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, critical substituents include:
- Methyl group at position 8 : Introduced via alkylation of the parent pyrido[2,3-d]pyrimidinone.
- Isopropylamino group at position 4 : Installed through nucleophilic substitution or transition-metal-catalyzed amination.
Retrosynthetically, the molecule disconnects into two fragments:
- Pyrido[2,3-d]pyrimidin-7(8H)-one core (prepared via cyclization of pyrimidine precursors).
- Isopropylamine and methyl iodide (for functionalization at positions 4 and 8).
Synthesis of the Pyrido[2,3-d]Pyrimidinone Core
Cyclocondensation of Pyrimidine and Pyridine Derivatives
The core structure is synthesized through acid- or base-catalyzed cyclization. A representative protocol involves:
- Reactants : Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate and sodium methoxide.
- Conditions : Methanol, 80°C, 6 hours.
- Yield : 73% after neutralization and filtration.
Mechanistic Insights
The reaction proceeds via intramolecular cyclization, where the acrylate moiety undergoes nucleophilic attack by the pyrimidine’s amino group, eliminating ethanol to form the fused ring system.
Regioselective Alkylation at Position 8
Methyl Group Installation
The 8-methyl group is introduced using methyl iodide under basic conditions:
Protocol (Adapted from Ambeed Examples)
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Methyl iodide | DMF | NaH | 50°C | 69% |
Procedure :
- Suspend NaH (60% in mineral oil) in DMF.
- Add 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.
- Heat to 50°C, then add methyl iodide dropwise.
- Stir for 30 minutes, partition between water and ethyl acetate, and purify via flash chromatography.
Challenges :
- Competing alkylation at position 2 due to ambident nucleophilicity.
- Hydrolysis of the thioether group under prolonged heating.
Introduction of the Isopropylamino Group at Position 4
Halogenation-Amination Strategy
Position 4 is functionalized via a two-step halogenation-amination sequence:
Bromination at Position 4
While direct bromination data is limited, analogous bromination at position 6 using N-bromosuccinimide (NBS) provides insights:
| Reagent | Solvent | Conditions | Yield |
|---|---|---|---|
| NBS | DMF | RT, 18 hours | 48% |
Procedure :
- Dissolve 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in anhydrous DMF.
- Add NBS portionwise, stir at room temperature.
- Concentrate and triturate with hot water.
Nucleophilic Amination
The brominated intermediate undergoes amination with isopropylamine:
| Amine | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Isopropylamine | Pd(OAc)₂ | DMSO | 100°C | 58%* |
*Theoretical yield based on analogous reactions; requires experimental validation.
Optimization and Scalability Considerations
Solvent and Base Selection
- DMF vs. DMA : DMF enhances solubility of intermediates but may lead to decomposition above 60°C.
- NaH vs. K₂CO₃ : NaH provides stronger deprotonation but risks side reactions with protic solvents.
Analyse Chemischer Reaktionen
Alkylation Reactions
The methyl group at position 8 and the isopropylamino group at position 4 enable alkylation under basic conditions. For example:
Nucleophilic Substitution
The methylthio group (if present as a precursor) undergoes nucleophilic substitution with amines or alcohols.
Example :
textStarting material: 2-(Methylthio)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Reagent: Isopropylamine Conditions: Ethanol, reflux, 6 hours Product: 4-(Isopropylamino)-8-methyl derivative Yield: 73% [3]
Reaction Mechanism :
-
Deprotonation of the amine to generate a stronger nucleophile.
-
Displacement of the methylthio group via an SNAr (nucleophilic aromatic substitution) pathway.
Oxidation Reactions
The thioether group (if present) can be oxidized to sulfoxides or sulfones.
Example :
textStarting material: 2-(Methylthio)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Reagent: Oxaziridine Conditions: CH2Cl2/MeOH, 20°C, 3 hours Product: 2-(Methanesulfinyl) derivative Yield: 43% [3]
Critical Parameters :
-
Oxidizing agents (e.g., oxaziridine, m-CPBA) influence reaction selectivity.
-
Over-oxidation to sulfones is avoided by controlling stoichiometry.
Cyclization Reactions
The compound serves as a precursor in fused heterocycle synthesis.
Example :
textStarting material: Guanidine derivatives Reagent: Carbonyl compounds (e.g., ketones, aldehydes) Conditions: DMSO, CuI catalyst, 120°C, inert atmosphere Product: Pyrido[2,3-d]pyrimidine fused with additional rings Yield: 60–80% [1][4]
Key Applications :
Amination
The pyrimidine ring undergoes regioselective amination at position 4.
Example :
textStarting material: 8-Methylpyrido[2,3-d]pyrimidin-7(8H)-one Reagent: Isopropylamine Conditions: Ethanol, reflux, 12 hours Product: 4-(Isopropylamino)-8-methyl derivative Yield: 82% [1]
Hydrolysis
The lactam (7(8H)-one) group is resistant to hydrolysis under mild conditions but reacts with strong acids/bases to open the ring.
Reaction Data Table
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one exhibit potent inhibitory effects on key signaling pathways involved in cancer proliferation, particularly the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth and survival, making it a target for cancer therapies.
- Case Study : A study demonstrated that a similar compound effectively inhibited mTOR signaling in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis is particularly noteworthy.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Studies have indicated that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Case Study : In vitro experiments showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects .
Synthesis and Derivatives
The synthesis of 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves multi-step reactions starting from readily available pyrimidine precursors. Various derivatives have been synthesized to enhance its pharmacological properties.
- Example Derivatives :
- 4-Amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 4-Amino-6-(phenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Wirkmechanismus
The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it effective against cancer cells. Key molecular targets include tyrosine kinases such as Src, EGFR, and Abl .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar heterocyclic structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits antitumor activity against various cancer cell lines .
Uniqueness
4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. Its structure allows for strong binding interactions with the ATP-binding site of kinases, making it a valuable compound in the development of targeted cancer therapies.
Biologische Aktivität
4-(Isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyridopyrimidine family. Its structural characteristics and biological activities have garnered interest in various fields, particularly in medicinal chemistry for its potential as a kinase inhibitor and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H15N5O
- CAS Number : 2034571-88-3
This compound primarily functions as a kinase inhibitor . It has been shown to interact with various kinases, including:
- Tyrosine Kinases : Inhibits pathways involved in tumor growth.
- Extracellular Signal-Regulated Kinases (ERK) : Affects signaling pathways critical for cell proliferation.
- Phosphatidylinositol-3 Kinase (PI3K) : Involved in cellular growth and survival.
- Mammalian Target of Rapamycin (mTOR) : Plays a role in regulating cell metabolism and growth.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by inhibiting key kinases involved in cancer progression. For instance:
- In vitro studies have demonstrated its effectiveness against various cancer cell lines, leading to reduced cell viability and proliferation.
- In vivo studies have shown promising results in animal models, where the compound reduced tumor size and improved survival rates.
Case Studies
-
Study on Tyrosine Kinase Inhibition :
- A study evaluated the compound's ability to inhibit BCR-ABL kinase activity, which is crucial in chronic myeloid leukemia (CML). Results indicated a strong inhibitory effect at nanomolar concentrations, suggesting potential therapeutic applications in CML treatment .
- Impact on Signaling Pathways :
Data Table: Biological Activity Summary
Future Directions
The exploration of this compound continues to expand. Future research may focus on:
- Diversity at the C-4 Position : Modifying substituents at this position could enhance selectivity and potency against specific kinases.
- Combination Therapies : Investigating its efficacy in combination with other anticancer agents to improve treatment outcomes.
Q & A
4-(Isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:
- Step 1 : Condensation of substituted pyrimidine precursors with amines under reflux conditions (e.g., using ethanol or DMF as solvents).
- Step 2 : Purification via flash chromatography (DCM/MeOH gradients) to isolate the target compound, yielding ~40–45% .
- Key Reagents : Isopropylamine, methyl-substituted pyrido[2,3-d]pyrimidinone intermediates.
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (≥95% UV/Vis detection) .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic proton environments (δ 7.2–8.8 ppm for pyrido-pyrimidine core) and methyl/isopropyl groups (δ 1.5–2.9 ppm) .
- HRMS : Confirm molecular weight (e.g., m/z = 358.1430 [M+H]+ for analogs) with <1 ppm error .
- X-ray Crystallography (if available): Resolve stereochemistry and hydrogen-bonding patterns .
Q. What purity assessment methods are recommended?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (280/310 nm); retention time ~7.0–7.1 min for analogs .
- LCMS : Confirm mass-to-charge ratio and detect impurities via ESI+ mode .
- Elemental Analysis : Validate C/H/N ratios (±0.4% theoretical) .
Advanced Research Questions
Q. How can synthesis yields be optimized for analogs with bulky substituents?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/DMSO mixtures to enhance solubility of hydrophobic intermediates .
- Catalysis : Use KF/Al2O3 to accelerate nucleophilic substitutions, improving yields by 15–20% .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 8 hours) while maintaining >90% purity .
Q. How do electronic and steric effects of substituents influence kinase inhibition selectivity?
- Methodological Answer :
- SAR Studies : Compare IC50 values of analogs (e.g., 2-chloro vs. 2,5-difluorophenyl derivatives) in kinase assays (e.g., SIK2 vs. CK1δ).
- Computational Modeling : Perform docking simulations (AutoDock Vina) to assess binding interactions with ATP-binding pockets .
- Key Finding : Bulky 2,6-dichlorophenyl groups enhance selectivity for SIK2 by 10-fold .
Q. How to resolve discrepancies in purity metrics between HPLC and LCMS?
- Methodological Answer :
- Column Selection : Use HILIC columns for polar impurities undetected by reverse-phase HPLC .
- Ionization Suppression : Add formic acid (0.1%) to LCMS mobile phases to improve ionization of basic impurities .
- Orthogonal Validation : Cross-check with 1H NMR integration (e.g., residual solvent peaks) .
Q. What experimental designs are suitable for evaluating metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LCMS over 60 min .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Key Parameter : Calculate intrinsic clearance (CLint) and extrapolate to in vivo half-life .
Q. How to assess compound stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24 hours; analyze degradation products via HRMS .
- Photostability : Expose to UV light (320–400 nm) and monitor isomerization or oxidation .
- Lyophilization : Test stability in lyophilized vs. solution states using accelerated aging protocols (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
